5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
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Overview
Description
5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C9H11BBrNO3 and a molecular weight of 271.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: This compound is explored for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules .
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment and other diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, as well as in the development of new catalysts for chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and chemical applications . The molecular pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the bromine and N,N-dimethylaminocarbonyl groups.
4-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid: A structural isomer with the bromine atom in a different position.
3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: A derivative without the bromine atom.
Uniqueness: 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the N,N-dimethylaminocarbonyl group, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
[3-bromo-5-(dimethylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGXLMCTGKRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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